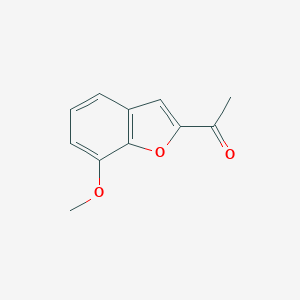

2-Acetyl-7-methoxybenzofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(7-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUMFANQVPWPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195674 | |

| Record name | Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43071-52-9 | |

| Record name | 1-(7-Methoxy-2-benzofuranyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43071-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 7-methoxy-2-benzofuranyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043071529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Acetyl 7 Methoxybenzofuran and Its Derivatives

Strategies for the Formation of the Benzofuran (B130515) Core System

The construction of the benzofuran nucleus is a critical step in the synthesis of 2-Acetyl-7-methoxybenzofuran and its analogs. Various synthetic strategies have been developed to achieve this, often employing transition-metal-catalyzed reactions or cyclization reactions of appropriately substituted phenols.

One common approach involves the reaction of a substituted phenol (B47542) with a suitable three-carbon synthon. For instance, salicylaldehyde (B1680747) or its derivatives can be reacted with chloroacetone (B47974) to yield 2-acetylbenzofurans. lbp.world Another versatile method is the palladium-catalyzed coupling of terminal acetylenes with o-hydroxy aryl halides, which provides a direct route to the benzofuran ring in a single step. acs.org

Transition metals play a crucial role in modern synthetic strategies for benzofuran formation. nih.gov Catalytic systems based on copper, palladium, gold, and silver have been effectively utilized. nih.gov For example, copper-based catalysts have been used in one-pot strategies involving substituted amines, salicylaldehydes, and a source of acetylene (B1199291) like calcium carbide to produce amino-substituted benzofuran skeletons in high yields. Palladium-catalyzed reactions, such as the Sonogashira coupling between terminal alkynes and iodophenols followed by intramolecular cyclization, are also widely employed. Gold- and silver-based catalysts have been used to promote the formation of the benzofuran nucleus from alkynyl esters and quinols. nih.gov

Furthermore, intramolecular cyclization reactions are a key strategy. These can involve the formation of different bonds within the benzofuran ring system, such as C7a–O, O–C2, C2–C3, or C3–C3a bond formations. researchgate.net Iron(III)-catalyzed intramolecular cyclization of electron-rich aryl ketones represents a method for direct oxidative aromatic C–O bond formation to construct the benzofuran ring. researchgate.net

The table below summarizes some of the key strategies for benzofuran core synthesis.

| Strategy | Key Reactants/Catalysts | Description | Reference |

| Reaction of Phenols | Salicylaldehyde, Chloroacetone | Condensation reaction to form the furan (B31954) ring fused to the benzene (B151609) ring. | lbp.world |

| Palladium-Catalyzed Coupling | Terminal Acetylenes, o-Hydroxy Aryl Halides | Direct, single-step formation of the benzofuran ring system. | acs.org |

| Copper-Catalyzed One-Pot Synthesis | Substituted Amines, Salicylaldehydes, Calcium Carbide | Efficient synthesis of amino-substituted benzofurans. | |

| Gold/Silver-Catalyzed Cyclization | Alkynyl Esters, Quinols | Promotes the formation of the benzofuran nucleus. | nih.gov |

| Iron-Catalyzed Intramolecular Cyclization | Electron-Rich Aryl Ketones | Direct oxidative aromatic C–O bond formation. | researchgate.net |

Introduction and Functionalization of Acetyl and Methoxy (B1213986) Moieties

The introduction of the acetyl and methoxy groups onto the benzofuran scaffold is crucial for the synthesis of this compound and influences its subsequent reactivity and biological activity.

The methoxy group is often introduced at an early stage of the synthesis, typically starting from a methoxy-substituted phenol such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde). amazonaws.com The presence and position of the methoxy group can direct the regioselectivity of subsequent reactions. For instance, the electron-donating nature of the methoxy group at the 7-position can influence electrophilic substitution reactions on the benzofuran ring. jneonatalsurg.com

The acetyl group is commonly introduced via a Friedel-Crafts acylation reaction on the pre-formed benzofuran or a precursor. acs.org For example, 2-acetylbenzofuran (B162037) can be synthesized from salicylaldehyde and chloroacetone. lbp.world In some strategies, the acetyl group is incorporated as part of one of the initial reactants, such as using a substituted acetophenone.

Functionalization of these moieties can also be achieved. For example, the acetyl group can be oxidized to a carboxylic acid, providing a handle for further derivatization. The introduction of additional functional groups, such as a chlorosulfonyl group, can be achieved by reacting this compound with chlorosulfonic acid. mdpi.com

The following table outlines methods for the introduction and functionalization of these key groups.

| Functional Group | Method | Reagents | Description | Reference |

| Methoxy Group | Starting Material Selection | o-Vanillin | The methoxy group is present in the initial phenolic precursor. | amazonaws.com |

| Acetyl Group | Friedel-Crafts Acylation | Acetyl Chloride/Lewis Acid | Electrophilic substitution to introduce the acetyl group onto the benzofuran ring. | acs.org |

| Acetyl Group | Condensation | Salicylaldehyde, Chloroacetone | The acetyl group is formed as part of the furan ring formation. | lbp.world |

| Functionalization | Oxidation of Acetyl Group | Oxidizing Agent | Converts the acetyl group to a carboxylic acid for further reactions. | |

| Functionalization | Chlorosulfonylation | Chlorosulfonic Acid | Introduces a chlorosulfonyl group onto the benzofuran ring. | mdpi.com |

Derivatization Approaches Utilizing this compound as a Precursor

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic derivatives, including chalcones, pyrazolines, oxadiazoles, and benzothiazepines. These derivatives often exhibit enhanced biological activities.

Synthesis of Chalcones from this compound

Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized from this compound through a Claisen-Schmidt condensation reaction. researchgate.net This reaction involves the base-catalyzed condensation of this compound with various aromatic or heteroaromatic aldehydes. researchgate.netd-nb.info

The reaction is typically carried out in the presence of a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. lbp.worldresearchgate.net The resulting chalcones serve as important intermediates for the synthesis of other heterocyclic systems. lbp.world

| Chalcone (B49325) Synthesis | |

| Starting Materials | This compound, Aromatic/Heteroaromatic Aldehydes |

| Reaction Type | Claisen-Schmidt Condensation |

| Catalyst | NaOH or KOH |

| Solvent | Ethanol (B145695) |

| Key Intermediate | Chalcone (α,β-unsaturated ketone) |

| Reference | lbp.worldresearchgate.netd-nb.info |

Formation of Pyrazoline Derivatives from Chalcones

Pyrazoline derivatives can be synthesized from the chalcones obtained from this compound. The α,β-unsaturated ketone functionality of the chalcone readily undergoes a cyclization reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives to form the five-membered pyrazoline ring. lbp.worldosti.gov

The reaction is often carried out in a suitable solvent such as ethanol or acetic acid. mdpi.com The resulting pyrazoline derivatives have been investigated for a range of biological activities. lbp.worldosti.gov

| Pyrazoline Synthesis | |

| Starting Material | Chalcone derived from this compound |

| Reagent | Hydrazine Hydrate or its derivatives |

| Reaction Type | Cyclization |

| Solvent | Ethanol, Acetic Acid |

| Product | Pyrazoline Derivative |

| Reference | lbp.worldosti.govmdpi.com |

Synthesis of Oxadiazole Derivatives from this compound Carboxylic Acid Hydrazide

The synthesis of oxadiazole derivatives from this compound involves a multi-step process. First, the acetyl group of this compound needs to be converted into a carboxylic acid. This can be achieved through an oxidation reaction. The resulting 7-methoxybenzofuran-2-carboxylic acid is then converted to its corresponding acid hydrazide. This transformation is typically accomplished by reacting the carboxylic acid with hydrazine hydrate. nih.govresearchgate.net

Finally, the 7-methoxybenzofuran-2-carboxylic acid hydrazide undergoes cyclization to form the 1,3,4-oxadiazole (B1194373) ring. This cyclization can be achieved by reacting the acid hydrazide with various reagents, such as carbon disulfide in the presence of a base, which leads to the formation of a mercapto-substituted oxadiazole. researchgate.net Alternatively, reaction with acetic anhydride (B1165640) followed by cyclization with a dehydrating agent like phosphorus oxychloride can yield a methyl-substituted oxadiazole. amazonaws.com

The table below outlines the key steps in this synthetic pathway.

| Step | Reaction | Reagents | Intermediate/Product | Reference |

| 1 | Oxidation of Acetyl Group | Oxidizing Agent | 7-methoxybenzofuran-2-carboxylic acid | |

| 2 | Formation of Acid Hydrazide | Hydrazine Hydrate | 7-methoxybenzofuran-2-carboxylic acid hydrazide | nih.govresearchgate.net |

| 3 | Cyclization to Oxadiazole | Carbon Disulfide/Base or Acetic Anhydride/POCl₃ | 1,3,4-Oxadiazole Derivative | amazonaws.comresearchgate.net |

Preparation of Benzothiazepine (B8601423) Derivatives

Benzothiazepine derivatives can be prepared from the chalcones synthesized from this compound. The synthesis involves the condensation reaction of the chalcone with 2-aminothiophenol. amazonaws.com This reaction proceeds via a Michael addition of the thiol group to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization to form the seven-membered benzothiazepine ring. nih.gov

The reaction is typically catalyzed by an acid, such as acetic acid, and can be carried out in a solvent like methanol. amazonaws.com Ultrasound irradiation has also been employed to promote the reaction.

| Benzothiazepine Synthesis | |

| Starting Material | Chalcone derived from this compound |

| Reagent | 2-Aminothiophenol |

| Reaction Type | Condensation/Cyclization |

| Catalyst | Acetic Acid |

| Solvent | Methanol |

| Product | Benzothiazepine Derivative |

| Reference | nih.govamazonaws.com |

Synthesis of Dihydroisoxazole (B8533529) Derivatives

The synthesis of dihydroisoxazole (also known as isoxazoline) derivatives from this compound typically proceeds through a multi-step sequence, beginning with the formation of a chalcone.

The initial step is a Claisen-Schmidt condensation between this compound and a substituted aromatic aldehyde. wisdomlib.org This reaction is generally carried out in the presence of a base, such as potassium hydroxide in ethanol, to yield the corresponding 1-(7-methoxybenzofuran-2-yl)-3-(substituted)prop-2-en-1-one (chalcone). wisdomlib.org

These chalcone intermediates are then converted to the final dihydroisoxazole derivatives. The standard method involves a condensation reaction with hydroxylamine (B1172632) hydrochloride. wisdomlib.org This reaction is typically refluxed in ethanol with a catalytic amount of a base like sodium hydroxide. wisdomlib.org The process involves a 1,3-dipolar cycloaddition of a nitrile oxide, formed in situ from the oxime of the chalcone, to the double bond. The subsequent cyclization yields the 3-(7-methoxybenzofuran-2-yl)-5-substituted-4,5-dihydroisoxazole ring system. wisdomlib.orgmdpi.com

The synthesis of various dihydroisoxazole derivatives from this compound is summarized in the table below. The process involves reacting the intermediate chalcones with hydroxylamine hydrochloride. wisdomlib.org

Table 1: Synthesis of 3-(7-Methoxybenzofuran-2-yl)-5-substituted-4,5-dihydroisoxazole Derivatives

| Compound | Ar-Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3a | Phenyl | 75 | 134-136 |

| 3b | 4-Methoxyphenyl | 72 | 142-144 |

| 3c | 4-Hydroxyphenyl | 78 | 155-157 |

| 3d | 4-Fluorophenyl | 70 | 128-130 |

Data sourced from a study on the synthesis and evaluation of benzofuran derivatives. wisdomlib.org

Synthesis of Pyrimidine (B1678525) Derivatives

Similar to the synthesis of dihydroisoxazoles, the pathway to pyrimidine derivatives also utilizes chalcones derived from this compound. These chalcones serve as versatile precursors for constructing various heterocyclic systems. wisdomlib.orgrsc.org

The synthesis involves the condensation of the 1-(7-methoxybenzofuran-2-yl)-3-(substituted)prop-2-en-1-one chalcones with guanidine (B92328) hydrochloride. wisdomlib.org The reaction is typically performed under reflux in ethanol with a base, such as potassium hydroxide, to facilitate the cyclization. wisdomlib.org This reaction leads to the formation of 4-(7-methoxybenzofuran-2-yl)-6-substituted-pyrimidin-2-amines. wisdomlib.org Pyrimidine and its fused heterocyclic derivatives are of significant interest due to their wide range of biological activities. heteroletters.orgijpsonline.com

The table below details the synthesis of various pyrimidine derivatives starting from the chalcones of this compound. wisdomlib.org

Table 2: Synthesis of 4-(7-Methoxybenzofuran-2-yl)-6-substituted-pyrimidin-2-amine Derivatives

| Compound | Ar-Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a | Phenyl | 80 | 168-170 |

| 4b | 4-Methoxyphenyl | 75 | 175-177 |

| 4c | 4-Hydroxyphenyl | 72 | 182-184 |

| 4d | 4-Fluorophenyl | 78 | 162-164 |

Data sourced from a study on the synthesis and characterization of heterocyclic analogs of benzofuran chalcones. wisdomlib.orgresearchgate.net

Mechanistic Insights into Key Synthetic Transformations

The synthesis of dihydroisoxazole and pyrimidine derivatives from this compound relies on two fundamental organic reactions: the Claisen-Schmidt condensation and subsequent cyclization reactions.

Claisen-Schmidt Condensation: The initial step in these synthetic sequences is the base-catalyzed Claisen-Schmidt condensation to form a chalcone. wisdomlib.org In this reaction, an enolate is formed from this compound upon treatment with a base like potassium hydroxide. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone. The presence of the conjugated system is crucial for the subsequent reactions.

1,3-Dipolar Cycloaddition for Dihydroisoxazole Synthesis: The formation of the dihydroisoxazole ring is a classic example of a 1,3-dipolar cycloaddition reaction. mdpi.com The chalcone reacts with hydroxylamine to form an oxime. In the presence of a dehydrating agent or under specific reaction conditions, this oxime is converted into a nitrile oxide intermediate. This nitrile oxide is a 1,3-dipole. It then reacts with the carbon-carbon double bond (the dipolarophile) of the chalcone in a concerted [3+2] cycloaddition fashion to form the five-membered dihydroisoxazole ring. mdpi.comethernet.edu.et

Total Synthesis of Benzofuran-Containing Natural Products Relevant to this compound

The benzofuran moiety is a core structure in numerous biologically active natural products. rsc.orgrsc.org The synthetic strategies developed for compounds like this compound are relevant to the total synthesis of these more complex molecules. While not direct derivatives, natural products like egonol (B1663352) and stemofuran share the benzofuran core and their syntheses often involve building blocks with similar functionalities.

Egonol and Demethoxy-egonol: Egonol is a natural product that features a 2-arylbenzofuran skeleton. One synthetic approach to a related compound, demethoxy-egonol, involves the construction of the 2-arylbenzofuran system from methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone in the presence of ZnCl₂. This is followed by desulfurization to yield the target molecule. rsc.org Another concise strategy for synthesizing egonol and its derivatives utilizes a Palladium-catalyzed domino cyclization/coupling process with triarylbismuth reagents to generate the benzofuran core. researchgate.net

Stemofuran A: The total synthesis of Stemofuran A, another benzofuran-containing natural product, has also been achieved through methods that could be conceptually related to the chemistry of this compound. rsc.orgresearchgate.net

XH-14: The natural product XH-14, which contains a 2,7-disubstituted benzofuran ring, has been synthesized via a route that involves an iodine-induced cyclization to form the benzofuran core. Subsequent formylation and debenzylation steps lead to the final product. rsc.org

These examples highlight the importance of developing robust synthetic methods for substituted benzofurans, as they serve as key intermediates in the total synthesis of complex and biologically significant natural products. rsc.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dihydroisoxazole |

| Pyrimidine |

| 1-(7-methoxybenzofuran-2-yl)-3-(substituted)prop-2-en-1-one |

| Chalcone |

| Hydroxylamine hydrochloride |

| Potassium hydroxide |

| 3-(7-Methoxybenzofuran-2-yl)-5-substituted-4,5-dihydroisoxazole |

| Guanidine hydrochloride |

| 4-(7-methoxybenzofuran-2-yl)-6-substituted-pyrimidin-2-amine |

| Nitrile oxide |

| Egonol |

| Demethoxy-egonol |

| Methyl 3-(4-hydroxyphenyl)propionate |

| 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone |

| Zinc chloride (ZnCl₂) |

| Stemofuran A |

| XH-14 |

| Benzaldehyde |

| 4-Methoxybenzaldehyde |

| 4-Hydroxybenzaldehyde |

Biological Activities and Pharmacological Investigations of 2 Acetyl 7 Methoxybenzofuran and Its Derivatives

Enzyme Inhibitory Activities

2-Acetyl-7-methoxybenzofuran has demonstrated potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. One study reported a significant IC₅₀ value of 1.1 µg/mL for this compound, indicating strong inhibition. mdpi.com This potency is noteworthy when compared to standard antidiabetic drugs. For instance, acarbose (B1664774), a commonly used α-glucosidase inhibitor, has a reported IC₅₀ value of 461.0 μM in some studies. mdpi.com

Derivatives of this compound have also been investigated for their α-glucosidase inhibitory potential. The introduction of different functional groups to the core structure can influence the inhibitory activity. For example, a study on novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives, which can be conceptually related to benzofuran (B130515) structures, showed significant α-glucosidase inhibitory activity, with some compounds exhibiting IC₅₀ values as low as 14.48 nmol. rsc.org

The mechanism of inhibition by these compounds is thought to involve their structural similarity to the natural substrates of α-glucosidase, allowing them to bind to the active site of the enzyme and impede its function. nih.gov This competitive inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby helping to manage postprandial hyperglycemia. nih.gov

Table 1: In Vitro Alpha-Glucosidase Inhibitory Activity of this compound and Related Compounds

| Compound | IC₅₀ Value | Reference |

|---|---|---|

| This compound | 1.1 µg/mL | mdpi.com |

| Acarbose (Standard) | 461.0 μM | mdpi.com |

| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative 7b | 14.48 nmol | rsc.org |

| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative 7d | 18.88 nmol | rsc.org |

Beyond α-glucosidase, derivatives of this compound have been explored as inhibitors of other metabolic enzymes. For instance, certain 2-aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives have shown the ability to inhibit the growth of various cancer cell lines, suggesting potential interactions with enzymes involved in cell proliferation. mdpi.com Specifically, some of these compounds displayed potent activity against cell lines resistant to the standard anticancer drug combretastatin (B1194345) A-4 (CA-4). mdpi.com

Furthermore, some benzofuran derivatives have been synthesized and evaluated as inhibitors of human uric acid transporter 1 (hURAT1), a protein involved in uric acid reabsorption in the kidneys. smolecule.com Inhibition of hURAT1 is a therapeutic strategy for conditions like gout and hyperuricemia. smolecule.com While direct studies on this compound's effect on hURAT1 are limited, its role as a building block for more complex inhibitors highlights the versatility of the benzofuran scaffold in targeting various enzymes. smolecule.com

Antimicrobial Activities

This compound has exhibited a broad spectrum of antibacterial activity. It has shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov One study reported its activity against Enterococcus faecalis, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.gov Specifically against Gram-positive pathogens like Staphylococcus aureus, MRSA, and Bacillus cereus, minimum inhibitory concentrations (MICs) have been recorded in the range of 6.25–12.5 μg/mL. smolecule.com

Derivatives of this compound have also been extensively studied for their antibacterial properties. For example, pyrazoline derivatives synthesized from this compound chalcones showed good activity against E. coli and B. subtilis, with their efficacy being comparable to the standard drug ciprofloxacin. researchgate.net The introduction of substituents such as p-chloro, p-fluoro, 2-amino-5-bromo, 2-hydroxy-5-nitro, and 3,5-dichloro on the phenyl ring of these derivatives was found to enhance their antibacterial action. researchgate.net

The proposed mechanism for the antibacterial action of some of these compounds involves the disruption of peptidoglycan crosslinking, similar to β-lactam antibiotics, and enhanced membrane permeability due to the methoxy (B1213986) substituent. smolecule.com

Table 2: Antibacterial Activity of this compound and its Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| This compound | Enterococcus faecalis, MRSA, Escherichia coli, Pseudomonas aeruginosa | Broad spectrum | nih.gov |

| This compound | Staphylococcus aureus, MRSA, Bacillus cereus | 6.25–12.5 μg/mL | smolecule.com |

| Pyrazoline derivatives | Escherichia coli, Bacillus subtilis | Comparable to Ciprofloxacin | researchgate.net |

The benzofuran scaffold, a core component of this compound, is known to be present in compounds with a range of biological activities, including antifungal properties. ontosight.ai Studies have indicated that benzofuran derivatives can exhibit significant inhibitory activity against various fungal strains. rsc.org For instance, certain benzopyran derivatives, which share structural similarities with benzofurans, have demonstrated potent antifungal activity against C. pseudomajus and Alternaria sp., with a minimum inhibitory concentration (MIC) value of 1.0 μg/mL, which was stronger than the positive control nystatin. nih.gov

While specific studies focusing solely on the antifungal properties of this compound are not extensively detailed in the provided search results, the known antifungal activity of the broader benzofuran class suggests its potential in this area. ontosight.ai The structural features of these compounds, including the benzofuran ring system, are believed to contribute to their ability to disrupt fungal cell integrity and function.

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-mycobacterial agents. nih.gov Plant-derived secondary metabolites and synthetic heterocyclic compounds are being explored for this purpose. mdpi.com While direct evidence for the anti-mycobacterial activity of this compound is not explicitly available in the search results, related benzofuran and oxadiazole derivatives have been investigated for such properties. derpharmachemica.com

For instance, oxadiazole derivatives, which can be synthesized from a 7-methoxy-benzofuran-2-carboxylic acid hydrazide precursor, have been reported to possess antitubercular activity. derpharmachemica.com The synthesis of such derivatives highlights the potential of the 7-methoxybenzofuran (B1297906) moiety as a scaffold for developing new anti-mycobacterial compounds. Further research is warranted to directly evaluate the efficacy of this compound and its close derivatives against Mycobacterium species.

Anti-inflammatory Potential

Derivatives of this compound have demonstrated notable anti-inflammatory properties in various experimental models. researchgate.netnih.gov The benzofuran scaffold is a core component of many biologically active natural and synthetic compounds with therapeutic potential. researchgate.net

The anti-inflammatory activity of compounds is often evaluated using a combination of in vitro (laboratory-based) and in vivo (animal-based) models that mimic the biochemical processes of inflammation. accscience.com

In Vitro Models: Studies have utilized models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the anti-inflammatory effects of benzofuran derivatives. nih.govkjpp.net In these models, researchers measure the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govkjpp.net For instance, certain ailanthoidol (B1236983) derivatives, which share a benzofuran structure, have been shown to significantly inhibit NO production in LPS-stimulated macrophages. kjpp.net

In Vivo Models: The carrageenan-induced paw edema model in rats is a common in vivo method to screen for anti-inflammatory activity. researchgate.netnih.gov In one study, chalcones prepared from this compound were condensed to form pyrazoline derivatives. researchgate.net When tested using the carrageenan-induced paw edema model, two of these pyrazoline derivatives, 4g and 5m, showed significant inhibition of edema volume at 83.89% and 80.49%, respectively, compared to the standard drug ibuprofen, which showed 91.93% inhibition. researchgate.net

Here is an interactive data table summarizing the in vivo anti-inflammatory activity of selected pyrazoline derivatives of this compound:

The anti-inflammatory effects of benzofuran derivatives are believed to be mediated through several molecular mechanisms. It is suggested that these compounds can inhibit the production of PGE2 and decrease lipoxygenase activity. nih.gov Another key mechanism is the inhibition of nitric oxide (NO) production, a free radical involved in various inflammatory responses. nih.gov

Studies on ailanthoidol derivatives have shown that their anti-inflammatory action involves the downregulation of the mitogen-activated protein kinase (MAPK) pathway. kjpp.net Specifically, one derivative, compound 4, was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induced by LPS. kjpp.net It also inhibited the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). kjpp.net This suppression of inflammatory mediators occurs through the inhibition of the AP-1 transcription factor, but not NF-κB. kjpp.net

Antioxidant Capacity and Radical Scavenging Activities

Benzofuran derivatives, including those synthesized from this compound, have demonstrated significant antioxidant and radical scavenging properties. researchgate.netrsc.org The electron-donating methoxy group and the lipophilic acetyl moiety are thought to contribute to these activities. smolecule.com

The antioxidant potential of these compounds is often assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. researchgate.net In a study involving pyrazoline derivatives of this compound, several compounds (4g, 4h, 4k, 4m, 5g, 5h, 5k, and 5m) exhibited excellent antioxidant activity when compared to the standard, ascorbic acid. researchgate.net Similarly, other substituted benzofuran derivatives have shown considerable antioxidant activity in DPPH assays. rsc.org

The following interactive table presents the antioxidant activity of selected pyrazoline derivatives of this compound against DPPH:

Anticancer and Antitumor Research

The benzofuran scaffold is a central feature of many compounds with anticancer properties. researchgate.netnih.gov Derivatives of this compound have been investigated for their potential as anticancer agents, showing promising results against various cancer cell lines. researchgate.net

The antiproliferative effects of benzofuran derivatives have been evaluated against a range of human cancer cell lines. For example, some N¹-unsubstituted oxindole (B195798) derivatives have shown potent cytotoxic activity against MCF-7 and T-47D breast cancer cell lines. researchgate.net Specifically, compounds 5d-f demonstrated IC50 values of 3.41, 3.45, and 2.27 µM, respectively, on MCF-7 cells, which were more potent than the standard drug staurosporine (B1682477) (IC50 of 4.81 µM). researchgate.net

In another study, new derivatives of benzofuran were synthesized and their cytotoxicity was evaluated against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. nih.gov Five of these compounds (1c, 1e, 2d, 3a, 3d) exhibited significant cytotoxic activity and selectivity for cancer cell lines. nih.gov The structure-activity relationship analysis indicated that the presence of a bromine atom attached to a methyl or acetyl group on the benzofuran system increased cytotoxicity. nih.gov

The table below provides a summary of the cytotoxic activity of selected benzofuran derivatives:

Research into the anticancer mechanisms of benzofuran derivatives has revealed their involvement in various cellular processes. Some derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. researchgate.net For instance, the most potent oxindole derivatives (5d–f) caused cell cycle arrest in the G2/M phase in MCF-7 cells, leading to apoptosis through the inhibition of CDK2/GSK-3β. researchgate.net

Furthermore, some benzofuran derivatives have been found to exert pro-oxidative and pro-apoptotic effects. researchgate.net For example, a derivative with a bromine and methoxy group (compound 8) demonstrated stronger pro-oxidative and pro-apoptotic properties compared to a similar derivative without these groups. researchgate.net This compound also caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. researchgate.net The inhibition of signaling pathways, such as the mTOR pathway, has also been identified as a mechanism of action for some benzofuran derivatives. researchgate.net

Other Pharmacological Applications and Therapeutic Potentials

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives of this heterocyclic system demonstrating a wide array of pharmacological activities. researchgate.netnih.gov Research has extended beyond the more commonly studied areas into various therapeutic potentials, including antidiabetic, antiviral, analgesic, antipyretic, and uricosuric effects. nih.govtaylorandfrancis.com The structural versatility of the benzofuran nucleus allows for modifications that yield compounds with significant potential in these and other areas. scispace.com

Antidiabetic Research

The investigation into benzofuran derivatives as potential antidiabetic agents has yielded promising results, particularly in the context of enzyme inhibition related to glucose metabolism. nih.govscispace.com

The compound This compound , isolated from the mangrove-derived fungus Daldinia eschscholtzii HJ004, has been identified as a potent inhibitor of α-glucosidase. nih.govmdpi.com In one study, it demonstrated a strong inhibitory activity with an IC₅₀ value of 1.1 µg/mL. nih.govmdpi.com α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

Broader research into benzofuran derivatives supports the antidiabetic potential of this chemical class. A series of synthesized benzofuran-based Schiff bases were evaluated for their inhibitory effects on both α-amylase and α-glucosidase. researchgate.net Several of these compounds exhibited significant inhibitory potential, with one of the most potent analogues showing an IC₅₀ value of 1.10 µM for α-amylase and 1.40 µM for α-glucosidase, surpassing the standard drug acarbose in potency. researchgate.net

Furthermore, other synthetic approaches have led to the development of benzofuran-containing thiazolidinediones. acs.org One such derivative, 5-[4-[N-[3(R/S)-5-benzyloxy-2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran-3-ylmethyl]-(2S)-pyrrolidin-2-ylmethoxy]phenylene]thiazolidine-2,4-dione , proved to be highly potent and efficacious in reducing plasma glucose and triglyceride levels in db/db mice. acs.org

Table 1: Antidiabetic Activity of this compound and Related Derivatives

| Compound | Target Enzyme/Model | Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | α-Glucosidase | 1.1 µg/mL | nih.govmdpi.com |

| Benzofuran Schiff Base Analogue 12 | α-Amylase | 1.10 ± 0.10 µM | researchgate.net |

| Benzofuran Schiff Base Analogue 12 | α-Glucosidase | 1.40 ± 0.10 µM | researchgate.net |

| Acarbose (Standard) | α-Amylase | 11.50 ± 0.30 µM | researchgate.net |

| Acarbose (Standard) | α-Glucosidase | 12.20 ± 0.30 µM | researchgate.net |

Antiviral Investigations

The benzofuran nucleus is a recognized scaffold for the development of agents with significant antiviral activity. nih.govrsc.org Derivatives have been synthesized and tested against a variety of viral pathogens, demonstrating the broad-spectrum potential of this compound class. nih.govnih.gov

This compound , isolated from the fungus Daldinia eschscholtzii, has been reported to exhibit significant anti-influenza virus activity. mdpi.com In one study, new compounds named daldisones A and B, isolated alongside this compound, showed anti-influenza activity with IC₅₀ values of 16.0 and 7.4 μM, respectively. mdpi.com Another investigation noted that this compound displayed a broad range of antimicrobial activity against several pathogenic bacteria. nih.gov

Research into other benzofuran derivatives has revealed potent antiviral effects:

Against Coronaviruses: A series of benzofuran derivatives were identified as STING (Stimulator of Interferon Genes) agonists, which are crucial for inducing type I interferons. nih.gov These compounds were shown to inhibit human coronavirus 229E and SARS-CoV-2 replication at nanomolar concentrations through an IFN-dependent mechanism. nih.gov

Against HIV: A series of benzofuran-5-carbonyl derivatives were synthesized and showed potent inhibitory activity against HIV, with greater potency than the reference drug Atevirdine. nih.gov Specifically, compounds targeting the HIV-1 reverse transcriptase enzyme were identified. nih.gov

Against Hepatitis C Virus (HCV): The same study that investigated HIV inhibition also tested compounds against the HCV NS3-4A protease. nih.gov While the potency was weaker than the standard, several derivatives exhibited significant activity. nih.gov

Table 2: Antiviral Activity of Benzofuran Derivatives

| Compound Class | Target Virus | Mechanism/Finding | Reference |

|---|---|---|---|

| This compound | Influenza A Virus | Reported to have significant anti-influenza virus activity. | mdpi.com |

| Substituted Benzofuran Derivatives | Human Coronavirus (229E, SARS-CoV-2) | Act as STING agonists, inhibiting viral replication at nanomolar concentrations. | nih.gov |

| Benzofuran-5-carbonyl Derivatives | HIV | Showed higher potency than the standard drug Atevirdine. | nih.gov |

| Benzofuran-5-carbonyl Derivatives | HCV | Inhibited HCV NS3-4A protease. | nih.gov |

Analgesic and Antipyretic Studies

Benzofuran and its derivatives have been recognized for their analgesic, anti-inflammatory, and antipyretic properties. taylorandfrancis.comresearchgate.netderpharmachemica.com The structural framework of benzofuran is present in various compounds that have been investigated for their ability to alleviate pain and reduce fever. nih.gov

A study involving the synthesis of new oxadiazole and pyrazole (B372694) derivatives incorporating a 7-methoxy-benzofuran moiety evaluated their pharmacological activities. derpharmachemica.com The starting material for these syntheses was 7-methoxy-benzofuran-2-carboxylic acid hydrazide , a compound structurally related to this compound. derpharmachemica.com Several of the synthesized compounds were screened for analgesic and antipyretic effects. derpharmachemica.comresearchgate.net In antipyretic screening using a yeast-induced pyrexia model in rats, one of the oxadiazole derivatives (compound 7) showed a significant percentage reduction in pyrexia over three hours, demonstrating the potential of the 7-methoxybenzofuran scaffold in this therapeutic area. derpharmachemica.com

The broader class of benzofuran derivatives has also been associated with these activities, often linked to their anti-inflammatory effects through the inhibition of enzymes like COX-1 and COX-2. nih.gov

Table 3: Antipyretic Activity of a 7-Methoxybenzofuran Derivative

| Compound | Time after Administration | Percentage Reduction in Pyrexia (%) | Reference |

|---|---|---|---|

| Compound 7 (Oxadiazole derivative of 7-methoxy-benzofuran) | 1 hour | 44.11 ± 5.12 | derpharmachemica.com |

| 2 hours | 51.47 ± 5.42 | derpharmachemica.com | |

| 3 hours | 57.35 ± 6.12 | derpharmachemica.com |

Uricosuric Activity of Benzofuran Derivatives

Certain benzofuran derivatives have been identified as potent uricosuric agents, which increase the excretion of uric acid in the urine and are used in the management of gout. nih.govlookchem.com

The most prominent example is Benzbromarone , a benzofuran derivative that has been used clinically as a potent uricosuric agent. nih.govlookchem.com It functions by inhibiting the tubular reabsorption of uric acid. lookchem.com Although its use has been limited in some regions due to other factors, its efficacy highlights the potential of the benzofuran core in developing drugs for hyperuricemia and gout. researchgate.net

Research has also explored other benzofuran structures for this purpose. In a study aimed at identifying lead compounds for uricosuric diuretics, a variety of polycyclic aryloxy acetic acids were synthesized and evaluated, including a benzofuran derivative (compound 30) . jst.go.jp This screening of diverse chemical structures underscores the continued interest in the benzofuran scaffold for developing new agents with uricosuric properties. jst.go.jp

Structure Activity Relationship Sar Studies of 2 Acetyl 7 Methoxybenzofuran Derivatives

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on the benzofuran (B130515) ring are a key strategy for optimizing the therapeutic properties of its derivatives. mdpi.com Research has shown that even minor changes to the groups at various positions can lead to significant shifts in biological activity, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net The strategic alteration of functional groups influences factors such as binding affinity to target proteins, solubility, and metabolic stability. nih.gov

The acetyl group at the C-2 position of the benzofuran ring is often a critical determinant of biological activity. SAR studies have indicated that modifications to this group can profoundly impact the efficacy of the compounds. For instance, in the context of anticancer activity, the presence of the acetyl group can be essential. Derivatives lacking the acetyl group have demonstrated weak antiproliferative activity, highlighting its importance for cytotoxicity. nih.gov

Conversely, strategic modifications of the acetyl moiety can enhance biological effects. One study examined the cytotoxicity of methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, a derivative where the acetyl group is halogenated. researchgate.net This compound demonstrated significant activity against A549 (lung carcinoma) and HepG2 (liver cancer) cell lines. researchgate.net The presence of bromine on the acetyl group was found to influence the compound's biological properties, leading to stronger pro-oxidative and pro-apoptotic effects compared to derivatives without this modification. researchgate.net

The methoxy (B1213986) group is a prevalent substituent in many natural and synthetic drugs, where it influences ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov In benzofuran derivatives, the position and nature of the methoxy group play a significant role in modulating pharmacological activity.

Studies on benzofuran analogues have revealed the importance of substitution at the C-7 position. For example, the presence of a hydrogen bond donor, such as a hydroxyl group (which can be considered a demethylated methoxy group), at C-7 was found to enhance interactions within the pharmacophore, contributing to antimitotic activity. nih.gov The strategic placement of methoxy groups elsewhere on the benzene (B151609) ring also impacts efficacy. For example, a series of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives were synthesized to evaluate their anticancer properties. nih.gov In other related scaffolds, it has been noted that a methoxy group at the para position can improve biological activity, and the presence of two methoxy groups at the ortho and para positions can result in the most potent anti-tumor derivatives. pharmatutor.org

The following table summarizes the activity of a key benzofuran derivative where the C-7 substituent is modified.

| Compound | C-7 Substituent | Target/Activity | IC₅₀ |

| 8a (BNC105) | -OH | Tubulin Inhibition | 0.8 µM nih.gov |

This interactive table summarizes key data on substituent effects. Users can sort and filter the information.

Fusing or substituting other heterocyclic rings onto the benzofuran core is a common strategy to create hybrid molecules with novel or enhanced biological activities. mdpi.comnih.gov SAR studies have consistently shown that substitutions at the C-2 position, often replacing or modifying the acetyl group, are crucial for the cytotoxic activity of many benzofuran derivatives. mdpi.comnih.gov

The nature and size of the attached heterocyclic system can significantly affect potency. For instance, the introduction of a 3-pyrrolo-N-acetylpyrazoline ring system at the C-2 position of a benzofuran core resulted in a compound with significant antiproliferative activity against a wide range of cancer cell lines, including leukemia, lung, colon, central nervous system, melanoma, ovarian, and breast cancers. nih.gov However, simply increasing the size of the attached hetero-ring system does not always lead to better outcomes; in some cases, it has resulted in weak-to-moderate antiproliferative potency. nih.gov Other studies have explored the hybridization of benzofuran with piperidine, which showed strong activity towards HePG2 and MCF-7 cell lines, whereas a benzofuranyl piperazine (B1678402) hybrid displayed weaker anticancer activity. nih.gov

The three-dimensional arrangement of atoms (stereochemistry) within a molecule can have a profound impact on its biological activity by influencing how it interacts with chiral biological targets like enzymes and receptors. For benzofuran derivatives, stereochemical factors can be critical. For example, in certain antimitotic benzofuran derivatives, the substituent at the C-2 position plays a role in maintaining a conformational bias. nih.gov This bias ensures that the compound remains in the cis-conformation, which is crucial for its biological activity. nih.gov This highlights that the specific spatial orientation of substituents is as important as their chemical nature for optimal interaction with the biological target.

Computational Approaches and Molecular Modeling in SAR Studies

In modern drug discovery, computational methods such as molecular docking and pharmacophore modeling are invaluable tools for understanding SAR and guiding lead optimization. nih.govresearchgate.net These in silico techniques allow researchers to predict how a molecule will bind to a target protein, providing insights into the key interactions that drive its biological activity.

For benzofuran derivatives, computational docking studies have been employed to investigate and rationalize their enzyme inhibition activity. nih.gov In one study, a novel benzofuran hybrid was identified as a dual inhibitor of PI3Kα and VEGFR-2, two important targets in cancer therapy. nih.gov Molecular docking simulations were performed to understand the binding mode of the most active compound within the active sites of these enzymes. nih.gov The study revealed specific hydrogen bond interactions and other binding forces between the benzofuran derivative and key amino acid residues in the target proteins, such as Tyr836, Asp810, and Lys802 in PI3Kα. nih.gov Such computational analyses provide a rational basis for the observed biological data and guide the design of new derivatives with improved binding affinity and, consequently, higher potency. nih.gov

| Compound | Target Enzyme | IC₅₀ | Reference Inhibitor | IC₅₀ (Ref.) |

| Compound 8 | PI3K | 2.21 nM nih.gov | LY294002 | 6.18 nM nih.gov |

| Compound 8 | VEGFR-2 | 68 nM nih.gov | Sorafenib | 31.2 nM nih.gov |

This interactive table presents data from computational and enzymatic studies. Users can compare the potency of the derivative against reference inhibitors.

Advanced Analytical Methodologies for the Characterization of 2 Acetyl 7 Methoxybenzofuran and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Acetyl-7-methoxybenzofuran. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing the connectivity of atoms and the nature of the chemical bonds within.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring system, the methoxy (B1213986) group protons, and the acetyl group protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are key to assigning the structure.

¹³C NMR Spectroscopy provides information on the different types of carbon atoms in the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a series of singlets, each corresponding to a unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment (e.g., aromatic, carbonyl, aliphatic).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~2.5 | Singlet |

| Methoxy (OCH₃) | ~4.0 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Acetyl (CH₃) | 25 - 30 |

| Methoxy (OCH₃) | 55 - 60 |

| Aromatic/Furan (B31954) (C) | 100 - 160 |

Mass Spectrometry (MS, GCMS, FAB Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. For this compound (C₁₁H₁₀O₃), the molecular weight is 190.20 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the acetyl group (CH₃CO) or the methoxy group (OCH₃).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for identifying the components of a mixture and confirming the identity of a purified compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 190 | Molecular Ion |

| [M-CH₃]⁺ | 175 | Loss of a methyl radical |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in an IR spectrum.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the acetyl group's carbonyl (C=O) stretch, the methoxy group's C-O stretch, the aromatic C=C stretching vibrations, and the C-H stretching of the aromatic and methyl groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Acetyl) | 1670 - 1690 | Carbonyl stretch |

| C=C (Aromatic) | 1500 - 1600 | Aromatic ring stretch |

| C-O-C (Ether) | 1050 - 1250 | Ether stretch |

| C-H (Aromatic) | 3000 - 3100 | Aromatic C-H stretch |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. Chiral molecules absorb left and right circularly polarized light differently, resulting in an ECD spectrum.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and would not produce an ECD spectrum. This technique is not applicable for the stereochemical analysis of this compound unless it is derivatized with a chiral auxiliary.

Chromatographic Separations for Purity and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is widely used to determine the purity of substances like this compound. Commercial suppliers often report a purity of >98.0% as determined by GC. chemicalbook.comcymitquimica.com

In a GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase lining the column. A detector at the end of the column records the retention time, which is the time it takes for the compound to travel through the column. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For the analysis of benzofuran derivatives, a non-polar or medium-polarity column, such as one with a poly(5% diphenyl/95% dimethyl siloxane) stationary phase, is often employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the qualitative monitoring of organic reactions and for the determination of the purity of a substance. In the context of this compound, TLC can be employed to ascertain the completion of its synthesis and to isolate the pure compound from the reaction mixture. The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase.

Detailed research findings specifying the retention factor (Rf) values for this compound under various solvent systems are not extensively documented in the available literature. However, a typical TLC analysis would involve spotting a solution of the crude product on a silica gel plate and developing it in a chamber containing a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The choice of the solvent system would be optimized to achieve a clear separation of the desired product from any impurities or starting materials. The spots can be visualized under UV light or by using a staining agent.

Table 1: Illustrative TLC Data for a Hypothetical Separation

| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value |

|---|---|---|

| Starting Material A | 8:2 | 0.8 |

| This compound | 8:2 | 0.5 |

| Impurity B | 8:2 | 0.2 |

Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase.

Table 2: Hypothetical HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

X-ray Diffraction Studies for Solid-State Structure Elucidation

A comprehensive search of the current scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Therefore, detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available for this compound. Were such a study to be conducted, it would provide unambiguous proof of the compound's structure.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. The molecular formula of this compound is C11H10O3. cymitquimica.comlabproinc.com Based on this formula, the theoretical elemental composition can be calculated. This data is crucial for confirming the identity of a synthesized compound.

Table 3: Elemental Analysis Data for this compound (C11H10O3)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 69.46% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.30% |

| Oxygen | O | 16.00 | 3 | 48.00 | 25.24% |

| Total | 190.19 | 100.00% |

Note: The molecular weight of this compound is 190.20 g/mol . cymitquimica.comlabproinc.com

Future Perspectives and Research Directions for 2 Acetyl 7 Methoxybenzofuran

Rational Design of Novel Therapeutic Agents based on the Benzofuran (B130515) Scaffold

The benzofuran nucleus is considered a "privileged" structure in drug discovery, and its therapeutic potential can be significantly modulated through targeted chemical modifications. taylorandfrancis.com The rational design of new agents based on this scaffold, including derivatives of 2-Acetyl-7-methoxybenzofuran, is guided by structure-activity relationship (SAR) studies. These studies elucidate how specific chemical groups at different positions on the benzofuran ring influence biological activity.

Earlier SAR studies on benzofuran derivatives have emphasized that substitutions at the C-2 position are often crucial for cytotoxic activity against cancer cells. mdpi.com The presence of an acetyl group, as seen in this compound, can be a critical determinant of biological effect. For instance, research has shown that replacing the acetyl group at the 2-position can lead to a marked decrease in the activity and selectivity of certain benzofuran compounds. mdpi.com Similarly, the methoxy (B1213986) group at the C-7 position can also be vital. In one study, the combination of a C-7 methoxy group with other substitutions was found to be beneficial for affinity to adenosine (B11128) A1 and A2A receptors. nih.gov

A promising strategy in rational drug design is the creation of hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties. mdpi.com This approach aims to leverage the synergistic effects of both components to develop more potent and selective drugs. nih.gov Novel classes of hybrid benzofurans, incorporating chalcone (B49325), triazole, piperazine (B1678402), and imidazole (B134444) structures, have emerged as powerful cytotoxic agents. mdpi.com

Future design strategies will likely focus on:

Targeted Modifications: Systematically altering the acetyl and methoxy groups of this compound to fine-tune its binding affinity and selectivity for specific biological targets.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve the compound's pharmacokinetic profile.

Scaffold Hopping: Using the benzofuran core as a starting point to design novel heterocyclic systems with improved drug-like properties.

Halogenation: The introduction of halogen atoms like bromine or chlorine into the benzofuran structure has been shown to significantly increase anticancer activity, likely by forming "halogen bonds" that enhance binding affinity. mdpi.com

Exploration of New Biological Targets and Mechanistic Pathways

Benzofuran derivatives exert their therapeutic effects by interacting with a wide range of biological targets. Their anticancer actions, for example, are mediated through various mechanisms, including the inhibition of tubulin polymerization, angiogenesis, and critical enzymes like farnesyltransferase and carbonic anhydrases. taylorandfrancis.comnih.gov

Recent research has uncovered several novel targets for compounds built on the benzofuran scaffold:

Kinase Inhibition: Benzofuran-based molecules have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation. Specific targets include Aurora B kinase, a key regulator of mitosis, and Cyclin-Dependent Kinase 2 (CDK2), which is involved in cell cycle progression. taylorandfrancis.comnih.gov

Epigenetic Targets: Some derivatives act as potent inhibitors of lysine-specific demethylase-1 (LSD1), an enzyme involved in epigenetic regulation that is a promising target for cancer therapy.

Sirtuin Modulation: A series of novel benzofuran derivatives have been identified as selective inhibitors of SIRT2, a member of the sirtuin family of proteins implicated in neurodegenerative diseases and cancer. mdpi.com

Hypoxia-Inducible Factor 1 (HIF-1) Pathway: In p53-independent cancers, the HIF-1 pathway is critical for survival. Benzofuran derivatives have been optimized to inhibit this pathway, thereby blocking the proliferation of malignant cells. nih.gov

Innate Immunity Activation: More recently, benzofuran derivatives were identified as agonists for the Stimulator of Interferon Genes (STING) pathway. nih.gov By activating STING, these compounds can induce a type I interferon response, revealing their potential as broad-spectrum antiviral agents. nih.gov

Future research will likely focus on using chemoproteomics and other advanced techniques to identify new binding partners for this compound and its analogs, thereby uncovering novel therapeutic applications and understanding their mechanisms of action on a deeper molecular level.

Integration with Modern Drug Discovery Paradigms and High-Throughput Screening

Modern drug discovery has been revolutionized by high-throughput screening (HTS), a process that allows for the rapid testing of vast libraries of chemical compounds against specific biological targets. ctppc.org HTS is a key tool for identifying initial "hits"—compounds that show desired activity and can serve as the starting point for further optimization. ctppc.org

Benzofuran libraries have been successfully integrated into HTS campaigns. For example:

A cell-based HTS assay screening approximately 300,000 compounds identified a benzofuran class of inhibitors for the Hepatitis C Virus (HCV). nih.gov Subsequent optimization of the initial hits led to compounds with potent anti-HCV activity. nih.gov

HTS was used to identify a lead compound, which was then modified with isosteric replacements on its benzofuran scaffold to develop inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key protein complex in cancer cell growth. nih.gov

The drug discovery process extends beyond HTS and includes computational methods like virtual screening and fragment-based drug design (FBDD). rroij.com These paradigms accelerate the identification and optimization of lead compounds. rsc.org Heterocyclic compounds like benzofurans are central to these approaches, providing versatile scaffolds for building molecules that can bind effectively to multiple enzyme targets. rroij.comresearchgate.net The future integration of this compound into these paradigms will involve creating diverse chemical libraries based on its structure and screening them against a wide array of biological targets to uncover new therapeutic leads.

Sustainable Synthesis and Green Chemistry Approaches in Benzofuran Production

With growing environmental awareness, the principles of green chemistry are becoming increasingly important in pharmaceutical production. These principles advocate for the development of synthetic routes that are efficient, use less hazardous materials, and minimize waste. scienceopen.com

Recent advancements in the synthesis of benzofurans have focused on more sustainable and eco-friendly methods:

Catalyst Innovation: Researchers have developed one-pot syntheses using copper iodide as a catalyst in eco-friendly deep eutectic solvents (DES), providing an environmentally benign approach to the benzofuran ring. nih.govacs.org Other methods employ palladium-based catalysts for efficient, high-yield production. nih.gov

Solvent-Free and Catalyst-Free Reactions: Some innovative methods allow for the synthesis of benzofuran derivatives without the need for harsh solvents or metal catalysts. benthamdirect.com For example, a catalyst-free reaction between nitroepoxides and salicylaldehydes has been developed. acs.orgacs.org Another approach uses a solvent-drop grinding method with an eco-friendly catalyst to produce pyrazole (B372694) derivatives from 2-acetyl benzofuran. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods, aligning with green chemistry goals. benthamdirect.com

Future research in this area will aim to refine these methods for the large-scale production of this compound and other derivatives, ensuring that the manufacturing process is as environmentally friendly as it is efficient.

Preclinical and Clinical Translational Research Considerations (Excluding Dosage/Administration)

Translating a promising compound from the laboratory to a potential clinical application is a rigorous, multi-step process. For a derivative of this compound, this journey would involve extensive preclinical evaluation to establish its biological activity and potential for therapeutic use.

The initial phase of preclinical research involves comprehensive in vitro studies. The cytotoxicity of new benzofuran derivatives is typically evaluated against a panel of human cancer cell lines, such as K562 (leukemia), HeLa (cervical cancer), and HepG2 (liver cancer), to determine their potency and selectivity. nih.gov Mechanistic studies are also critical to understand how the compound works. These may include assays to see if the compound induces apoptosis (programmed cell death) or causes cell cycle arrest in cancer cells. mdpi.comnih.gov

Following promising in vitro results, the compound would advance to in vivo studies using animal models. For anticancer agents, this often involves testing the compound's ability to reduce tumor growth in murine (mouse) models. nih.gov For example, a bromomethyl-substituted benzofuran demonstrated significant anticancer activity by reducing the growth of metastatic lung lesions in a murine model. nih.gov Analgesic properties of benzofuran derivatives have been assessed in animal models using the acetic acid-induced writhing test. mdpi.com

The primary goals of this preclinical phase are to:

Confirm the biological activity observed in in vitro tests.

Evaluate the compound's behavior and distribution within a living organism.

Gather data to support the rationale for human trials.

These preclinical findings are essential for determining whether a compound like this compound or its optimized derivatives warrants further investigation in clinical settings.

Q & A

Q. What are the standard synthetic routes for 2-Acetyl-7-methoxybenzofuran, and what catalytic systems are commonly employed?

The compound is typically synthesized via two-step strategies involving cyclization and functionalization. For example, Cao et al. (2018) reported a unified approach using Claisen-Schmidt condensation followed by acid-catalyzed cyclization to yield hydroxybenzofuran derivatives . Palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) is also used for introducing substituents, as demonstrated by Shah et al. (2016) . Key intermediates like 7-hydroxybenzofuran can be acetylated under mild conditions using acetic anhydride .

Q. What analytical techniques are recommended for characterizing this compound?

Standard characterization includes:

- Melting Point (mp): 93°C (as reported for 97% purity) .

- Spectroscopy: IR and NMR (¹H/¹³C) to confirm acetyl and methoxy groups.

- X-ray Crystallography: For resolving crystal structures, as seen in studies on analogous benzofurans .

- Chromatography: TLC or HPLC to assess purity (>98% per TCI America SDS) .

Q. What safety precautions are critical when handling this compound?

Per TCI America’s safety data sheet:

- Personal Protection: Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation/contact due to irritant properties .

- Storage: Keep in a cool, dark place away from oxidizers. Degradation risks increase with prolonged storage .

- Spills: Use absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is this compound screened for biological activity?

Benzofuran derivatives are tested for antimicrobial, antitumor, or enzyme-inhibitory activities. For example, fluorinated analogs have shown antiviral potential via dihydroorotate dehydrogenase inhibition . Initial screening often involves in vitro assays (e.g., cytotoxicity testing against cancer cell lines) .

Q. What are the stability considerations for this compound under experimental conditions?

The compound is sensitive to light and heat. Storage at 2–8°C is advised, with degradation monitored via periodic HPLC analysis . Acetyl groups may hydrolyze under strongly acidic/basic conditions, necessitating pH-neutral reaction environments .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Yield optimization often involves:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for nitro-group reduction ) or Lewis acids (e.g., MgCl₂ in Claisen rearrangements ).

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while hexafluoropropanol improves cyclization efficiency .

- Temperature Control: Exothermic reactions (e.g., cyclization at 200–275°C) require careful thermal management .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for complex derivatives?

- Isotopic Labeling: Use deuterated analogs to clarify overlapping proton signals.

- Computational Modeling: DFT calculations predict NMR/IR spectra for comparison with experimental data .

- Advanced Techniques: 2D NMR (COSY, HSQC) or X-ray crystallography to resolve structural ambiguities .

Q. What strategies are effective in designing bioactivity assays for benzofuran-based therapeutics?

- Targeted Assays: Screen against specific enzymes (e.g., human dihydroorotate dehydrogenase for antiviral activity ).

- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., methoxy, acetyl groups) to correlate structure with efficacy .

- Metabolic Stability Testing: Use liver microsomes to assess pharmacokinetic properties .

Q. What mechanistic insights explain regioselectivity challenges in benzofuran functionalization?

Regioselectivity in electrophilic substitution (e.g., nitration, sulfonation) is influenced by electron-donating groups (e.g., methoxy at C7). Computational studies (e.g., Fukui indices) predict reactive sites, while steric effects from acetyl groups can divert reactions to less hindered positions .

Q. How does the compound’s stability vary under catalytic hydrogenation or photolytic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.